molecular formula C8H13N3O B13334955 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol

Katalognummer: B13334955
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: HGKNZRXGENNEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by cyclopropylation and subsequent introduction of the aminoethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various imidazole derivatives with different functional groups, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its combination of the imidazole ring, cyclopropyl group, and aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-amino-2-(1-cyclopropylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H13N3O/c9-7(5-12)8-10-3-4-11(8)6-1-2-6/h3-4,6-7,12H,1-2,5,9H2

InChI-Schlüssel

HGKNZRXGENNEOK-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=CN=C2C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.